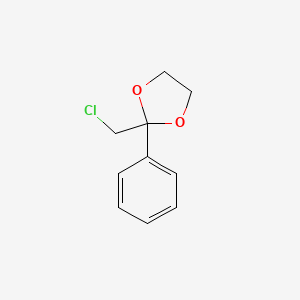![molecular formula C15H19Cl4N3OS B11997414 N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)hexanamide](/img/structure/B11997414.png)
N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HEXANOIC ACID (2,2,2-TRICHLORO-1-[3-(4-CHLORO-PHENYL)-THIOUREIDO]-ETHYL)-AMIDE is a complex organic compound with the molecular formula C15H19Cl4N3OS and a molecular weight of 431.214 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Vorbereitungsmethoden
The synthesis of HEXANOIC ACID (2,2,2-TRICHLORO-1-[3-(4-CHLORO-PHENYL)-THIOUREIDO]-ETHYL)-AMIDE involves multiple steps, typically starting with the preparation of the thiourea derivative. The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
HEXANOIC ACID (2,2,2-TRICHLORO-1-[3-(4-CHLORO-PHENYL)-THIOUREIDO]-ETHYL)-AMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
HEXANOIC ACID (2,2,2-TRICHLORO-1-[3-(4-CHLORO-PHENYL)-THIOUREIDO]-ETHYL)-AMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of HEXANOIC ACID (2,2,2-TRICHLORO-1-[3-(4-CHLORO-PHENYL)-THIOUREIDO]-ETHYL)-AMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
HEXANOIC ACID (2,2,2-TRICHLORO-1-[3-(4-CHLORO-PHENYL)-THIOUREIDO]-ETHYL)-AMIDE can be compared with other similar compounds, such as:
- HEXANOIC ACID (2,2,2-TRICHLORO-1-[3-(2-CHLORO-PHENYL)-THIOUREIDO]-ETHYL)-AMIDE
- HEXANOIC ACID (2,2,2-TRICHLORO-1-[3-(4-NITRO-PHENYL)-THIOUREIDO]-ETHYL)-AMIDE
- HEXANOIC ACID (2,2,2-TRICHLORO-1-[3-(4-METHOXY-PHENYL)-THIOUREIDO]-ETHYL)-AMIDE .
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties
Eigenschaften
Molekularformel |
C15H19Cl4N3OS |
|---|---|
Molekulargewicht |
431.2 g/mol |
IUPAC-Name |
N-[2,2,2-trichloro-1-[(4-chlorophenyl)carbamothioylamino]ethyl]hexanamide |
InChI |
InChI=1S/C15H19Cl4N3OS/c1-2-3-4-5-12(23)21-13(15(17,18)19)22-14(24)20-11-8-6-10(16)7-9-11/h6-9,13H,2-5H2,1H3,(H,21,23)(H2,20,22,24) |
InChI-Schlüssel |
CYQIQGPIICOWHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-{[4-(4-chlorophenyl)piperazin-1-yl]imino}methyl]-6-ethoxyphenol](/img/structure/B11997336.png)


![3-[(Dimethylamino)methyl][1,1'-biphenyl]-2-ol](/img/structure/B11997366.png)


![Methyl 4-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11997386.png)


![N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B11997410.png)
![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B11997422.png)
![7-Methoxy-3a-methyl-2,3a,4,5-tetrahydro-3H-benzo[g]indazol-3-one](/img/structure/B11997424.png)

![N-(3-chlorophenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B11997433.png)
